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Compound of Interest

Compound Name: Methyl-6-Gingerol

Cat. No.: B15561339 Get Quote

Introduction

Methyl-6-gingerol, with the IUPAC name (5S)-1-(3,4-dimethoxyphenyl)-5-hydroxydecan-3-

one, is a derivative of the more commonly known 6-gingerol, a primary pungent and bioactive

compound found in the rhizomes of ginger (Zingiber officinale)[1][2]. As a member of the

gingerol family, it holds significant interest for researchers in natural product chemistry,

pharmacology, and drug development due to the diverse biological activities associated with

these compounds, including anti-inflammatory and antioxidant properties[3][4]. Accurate

structural elucidation and characterization are paramount for quality control and for

understanding its pharmacological mechanism.

This technical guide provides an in-depth overview of the spectroscopic analysis of Methyl-6-
Gingerol, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is

designed for researchers, scientists, and drug development professionals, offering detailed

experimental protocols, data interpretation, and structured data presentation to facilitate its

identification and analysis.

Chemical Structure and Properties
Methyl-6-Gingerol is structurally distinct from 6-gingerol by the methylation of the phenolic

hydroxyl group, resulting in a 3,4-dimethoxyphenyl moiety. This modification alters its polarity

and may influence its biological activity.

Molecular Formula: C₁₈H₂₈O₄[1]
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Molecular Weight: 308.42 g/mol [1]

Monoisotopic Mass: 308.1988 Da[1]

Physical Description: Oil[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of

organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocols
Sample Preparation:

Weigh approximately 5-10 mg of purified Methyl-6-Gingerol.

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Chloroform-d

(CDCl₃) or Methanol-d₄ (CD₃OD).

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker AM-400) is

recommended for good signal dispersion[3].

Experiments:

¹H NMR: Standard proton experiment to identify the number and type of hydrogen atoms.

¹³C NMR: Standard carbon experiment (e.g., with proton decoupling) to identify the

number and type of carbon atoms.

2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings

(³JHH), revealing adjacent protons.
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2D HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations

between protons and their directly attached carbons.

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, crucial for connecting molecular fragments.

Data Presentation and Interpretation
The following tables summarize the expected NMR data for Methyl-6-Gingerol based on the

known spectra of related gingerols[3][6].

Table 1: ¹H NMR Spectroscopic Data for Methyl-6-Gingerol (400 MHz, CDCl₃)
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Position
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

H-1' ~ 6.80 d ~ 8.2 1H Aromatic CH

H-2' ~ 6.75 d ~ 1.9 1H Aromatic CH

H-6' ~ 6.74 dd ~ 8.2, 1.9 1H Aromatic CH

3'-OCH₃ ~ 3.87 s - 3H Methoxy

4'-OCH₃ ~ 3.86 s - 3H Methoxy

H-1 ~ 2.85 t ~ 7.5 2H -CH₂-Ar

H-2 ~ 2.78 t ~ 7.5 2H -CH₂-C=O

H-4 ~ 2.70 d ~ 6.0 2H
-C=O-CH₂-

CH(OH)-

H-5 ~ 4.05 m - 1H -CH(OH)-

H-6 ~ 1.45 m - 2H
-CH(OH)-

CH₂-

H-7 ~ 1.28 m - 2H -CH₂-

H-8 ~ 1.28 m - 2H -CH₂-

H-9 ~ 1.28 m - 2H -CH₂-

H-10 ~ 0.88 t ~ 6.8 3H -CH₃

5-OH ~ 2.90 br s - 1H Hydroxyl

Table 2: ¹³C NMR Spectroscopic Data for Methyl-6-Gingerol (100 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm) Assignment

C-1' ~ 133.0 Aromatic C

C-2' ~ 111.5 Aromatic CH

C-3' ~ 149.0 Aromatic C-O

C-4' ~ 147.8 Aromatic C-O

C-5' ~ 112.0 Aromatic CH

C-6' ~ 120.5 Aromatic CH

3'-OCH₃ ~ 55.9 Methoxy

4'-OCH₃ ~ 55.8 Methoxy

C-1 ~ 29.5 -CH₂-Ar

C-2 ~ 45.5 -CH₂-C=O

C-3 ~ 211.0 Ketone C=O

C-4 ~ 49.5 -C=O-CH₂-

C-5 ~ 68.0 -CH(OH)-

C-6 ~ 36.5 -CH(OH)-CH₂-

C-7 ~ 25.0 -CH₂-

C-8 ~ 31.8 -CH₂-

C-9 ~ 22.6 -CH₂-

C-10 ~ 14.0 -CH₃

Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a compound and

gaining structural information from its fragmentation patterns.

Experimental Protocols
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Sample Preparation:

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol,

acetonitrile) at a concentration of ~1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase

composition.

Instrumentation and Data Acquisition (LC-ESI-MS/MS):

LC System: A standard HPLC or UPLC system.

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is

common.

Flow Rate: 0.2-0.4 mL/min.

MS System: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with

an Electrospray Ionization (ESI) source.

Ionization Mode: Positive ion mode is typically used for gingerols to generate [M+H]⁺ and

[M+Na]⁺ adducts.

MS1 Scan: Scan a mass range (e.g., m/z 100-500) to find the parent ion.

MS2 (Tandem MS): Select the parent ion (e.g., m/z 309.2 for [M+H]⁺) and subject it to

Collision-Induced Dissociation (CID) with a range of collision energies (e.g., 15-35 eV) to

generate fragment ions[7].

Data Presentation and Interpretation
Molecular Ion:

[M+H]⁺: Expected at m/z 309.20

[M+Na]⁺: Expected at m/z 331.18
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Fragmentation Analysis: The structure of Methyl-6-Gingerol suggests several predictable

fragmentation pathways that are key to its identification.

Table 3: Key MS/MS Fragmentation Data for Methyl-6-Gingerol ([M+H]⁺ at m/z 309.2)

Fragment m/z Proposed Structure / Neutral Loss

291.2
[M+H - H₂O]⁺ (Loss of water from the hydroxyl

group)

151.1
[C₉H₁₁O₂]⁺ (Cleavage yielding the 3,4-

dimethoxybenzyl cation)

137.1
[C₈H₉O₂]⁺ (Cleavage yielding the 3,4-

dimethoxyphenyl cation)

Visualization of Analytical Workflows and Structures
Diagrams created using Graphviz provide a clear visual representation of the experimental

processes and logical connections in the spectroscopic analysis.

Sample Handling Spectroscopic Analysis Data Interpretation

Methyl-6-Gingerol
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LC-ESI-MS/MS System

NMR Spectra
(δ, J, COSY, HMBC)

MS Spectra
(m/z, Fragments)

Structure Elucidation

Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic analysis of Methyl-6-Gingerol.
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Methyl-6-Gingerol Structure

Spectroscopic Evidence
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Caption: Logical relationships in the structure elucidation of Methyl-6-Gingerol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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